3-(3-(6-Guanidino-1-oxoisoindolin-2yl)propanamido)-3-(pyridine-3yl)propanoic acid dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Goppp dihydrochloride requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Goppp dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Goppp dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Goppp dihydrochloride exerts its effects by targeting specific molecular pathways. It acts as an antagonist to the αvβ3 integrin, inhibiting its activity and thereby reducing angiogenesis. This inhibition affects various downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, which are crucial for cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Goppp dihydrochloride include other αvβ3 integrin antagonists and guanidine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
What sets Goppp dihydrochloride apart is its specific structure, which confers unique binding properties and higher specificity for the αvβ3 integrin. This makes it a more potent inhibitor compared to other similar compounds, enhancing its potential for therapeutic applications .
Properties
CAS No. |
1445774-05-9 |
---|---|
Molecular Formula |
C20H24Cl2N6O4 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
3-[3-[5-(diaminomethylideneamino)-3-oxo-1H-isoindol-2-yl]propanoylamino]-3-pyridin-3-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C20H22N6O4.2ClH/c21-20(22)24-14-4-3-13-11-26(19(30)15(13)8-14)7-5-17(27)25-16(9-18(28)29)12-2-1-6-23-10-12;;/h1-4,6,8,10,16H,5,7,9,11H2,(H,25,27)(H,28,29)(H4,21,22,24);2*1H |
InChI Key |
MGVVVBJYSKDOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N=C(N)N)C(=O)N1CCC(=O)NC(CC(=O)O)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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